molecular formula C13H19BrO B13855276 1-Bromo-3-tert-butyl-5-isopropoxy-benzene

1-Bromo-3-tert-butyl-5-isopropoxy-benzene

Cat. No.: B13855276
M. Wt: 271.19 g/mol
InChI Key: DOLCMYMCBZUISI-UHFFFAOYSA-N
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Description

1-Bromo-3-tert-butyl-5-propan-2-yloxybenzene is an organic compound that belongs to the class of aromatic bromides. This compound is characterized by a bromine atom attached to a benzene ring, which also contains a tert-butyl group and a propan-2-yloxy group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

The synthesis of 1-bromo-3-tert-butyl-5-propan-2-yloxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 3-tert-butyl-5-propan-2-yloxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-Bromo-3-tert-butyl-5-propan-2-yloxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-tert-butyl-5-propan-2-yloxyanisole .

Scientific Research Applications

1-Bromo-3-tert-butyl-5-propan-2-yloxybenzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.

    Medicine: It may be explored for its potential therapeutic properties or as a building block in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-bromo-3-tert-butyl-5-propan-2-yloxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The tert-butyl and propan-2-yloxy groups influence the steric and electronic properties of the molecule, affecting its reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Similar compounds to 1-bromo-3-tert-butyl-5-propan-2-yloxybenzene include:

The uniqueness of 1-bromo-3-tert-butyl-5-propan-2-yloxybenzene lies in its specific functional groups, which confer distinct reactivity and make it a valuable intermediate in various chemical syntheses.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-bromo-3-tert-butyl-5-propan-2-yloxybenzene

InChI

InChI=1S/C13H19BrO/c1-9(2)15-12-7-10(13(3,4)5)6-11(14)8-12/h6-9H,1-5H3

InChI Key

DOLCMYMCBZUISI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(C)(C)C)Br

Origin of Product

United States

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